4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate
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Description
4-(Acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate, or 4-AAP-TFMBA, is a synthetic compound with a wide range of applications in scientific research. Its structure is composed of a phenyl group, an acetylamino group, a trifluoromethyl group, and a benzimidazole group. It is a versatile molecule that has been used in many areas of research, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Chemical Synthesis and Modification
- The compound has been involved in various chemical synthesis processes, such as modification with hydroxyalkyl substituents, demonstrating moderate tuberculostatic activity in certain derivatives (Shchegol'kov et al., 2013).
- It is also used in the synthesis of novel pyrazolo[3,4‐d]pyridazine, pyrido[1,2‐a]benzimidazole, pyrimido[1,2‐a]benzimidazole, and triazolo[4,3‐a]pyrimidine derivatives (Shaaban et al., 2008).
Pharmacological and Biological Applications
- Optimization of a novel class of benzimidazole-based farnesoid X receptor (FXR) agonists demonstrated the use of related compounds to improve physicochemical and ADME properties, with significant lipid-lowering activity (Richter et al., 2011).
- Synthesis and study of antibacterial and antifungal activities of derivatives indicated their effectiveness against various microbial strains, highlighting their potential in antimicrobial applications (Kaplancıklı et al., 2004).
Materials Science and Electronics
- The compound has found application in the creation of solution-processible bipolar molecules for organic light-emitting diodes (OLEDs), indicating its utility in electronic and optical materials (Ge et al., 2008).
properties
IUPAC Name |
(4-acetamidophenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-11(25)22-12-6-8-13(9-7-12)27-16(26)10-24-15-5-3-2-4-14(15)23-17(24)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWKCZOCAVCHQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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